molecular formula C11H12N2O2 B3096062 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 126959-38-4

2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B3096062
CAS RN: 126959-38-4
M. Wt: 204.22 g/mol
InChI Key: FQHPPVGWWBCWLR-UHFFFAOYSA-N
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Description

2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of pyridinecarboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Another study reported the oxidative [3+2]cycloaddition of alkynylphosphonates with heterocyclic N-imines .


Molecular Structure Analysis

The molecular structure of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be analyzed using X-ray structural analysis . The frontier molecular orbitals (HOMO and LUMO) were also analyzed .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For example, a study reported the reactions at the 3-position of pyrazolo [1, 5-α]pyridine are governed by the electron-donating effect and the weak basicity of bridge-head nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be analyzed using various methods. For instance, the molecular weight of this compound is 204.22 g/mol.

Scientific Research Applications

Antibacterial Activity

One of the significant applications of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is in the field of antibacterial research. Some compounds synthesized using this chemical have shown antibacterial activity against Staphylococcus aureus .

Ligand-free Pd-catalysed Decarboxylative Arylation

This compound has been used in a ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo [1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides . This method has been developed to facilitate the synthesis of complex molecules for various research applications.

Anti-Tuberculosis (TB) Compounds

The structure of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid has been utilized in the development of anti-TB compounds. The structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been critically reviewed over the last decade .

Versatile Compound for Innovative Research

This compound is considered a versatile compound for innovative research due to its unique blend of chemical properties .

Experimental / Research Use

2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is offered for experimental / research use . It provides researchers with a reliable compound to explore new applications and conduct innovative experiments.

Chemical Compound with Unique Formula

This compound has a unique formula of C11H10N2O2. Its unique structure and properties make it a valuable resource in various scientific research applications.

Mechanism of Action

Target of Action

Related compounds such as pyrazolo[1,5-a]pyridines have been shown to interact with various enzymes and receptors .

Mode of Action

Reactions at the 3-position of pyrazolo[1,5-a]pyridine are governed by the electron-donating effect and the weak basicity of bridge-head nitrogen . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds such as pyridine-2-carboxylic acid are involved in the enzymatic oxidation of 3-hydroxyanthranilic acid . This suggests that 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid might influence similar pathways.

Pharmacokinetics

Its molecular weight of 20422 g/mol suggests that it might have favorable ADME properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

Related compounds have been shown to possess a wide range of neuroprotective, immunological, and anti-proliferative effects , suggesting that 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid might have similar effects.

Future Directions

The future directions for the research and development of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid could involve exploring its potential applications in various fields, given its interesting chemical properties .

properties

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)10-9(11(14)15)8-5-3-4-6-13(8)12-10/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHPPVGWWBCWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde (1.5 g, 1 equivalent) and potassium permanganate (2.9 g, 2.1 equivalents) in 10 mL of THF was stirred at room temperature for 2 days. A solution of potassium hydroxide (2.2 g, 5 equivalents) in 10 mL of water was added and the resulting solution was stirred at room temperature for 2 hours. The mixture was filtered to remove insoluble solids and the filtrate was extracted to remove unreacted aldehyde. The remaining aqueous solution was acidified with concentrated HCl and the precipitates were collected by filtration and dried under reduced pressure to give 2-isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid (0.98 g, 60% yield) as a solid. Compound 1079.
Quantity
1.5 g
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reactant
Reaction Step One
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2.9 g
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10 mL
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2.2 g
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10 mL
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Synthesis routes and methods II

Procedure details

According to one approach, therefore, the desired S-enantiomer of AV1013 is prepared by chiral resolution of the corresponding racemic mixture. As shown in FIG. 6, and described in the Example 1 below, synthesis of AV1013 involves several steps. The first step involves the synthesis of 2-chloro-nor-methylibudilast using either ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) or the corresponding 3-carboxylic acid (2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid, ibudilast acid) as the starting material. Thus, reacting ibudilast with an aqueous solution of a strong inorganic acid, for example, 50% aqueous sulfuric gave isopropylpyrazolo[1,5-a]pyridine (IPPP) following a loss of its 3-ring substituent (2-methyl-propan-1-one). Alternatively IPPP is obtained via the decarboxylation of 2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid under acidic conditions. See, Example 1, method 2, step 1.
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0 (± 1) mol
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[Compound]
Name
3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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